Home > Products > Screening Compounds P72117 > 2,4-Dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane
2,4-Dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane -

2,4-Dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane

Catalog Number: EVT-6230840
CAS Number:
Molecular Formula: C17H30O2
Molecular Weight: 266.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is a synthetic compound often used as an intermediate in the synthesis of various retinoic acid analogs. [, , ] Retinoic acid analogs are a class of chemical compounds structurally related to vitamin A that exhibit biological activity. They are commonly studied for their potential in treating various cancers and skin diseases. [, , ]

Applications
  • Cancer chemoprevention and treatment: Retinoic acid analogs have shown promise in inhibiting tumor growth and inducing differentiation in various cancer cell lines. [, , ]
  • Dermatological treatments: Retinoids are widely used in treating skin conditions like acne, psoriasis, and photoaging. []

4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one (β-Ionone)

Compound Description: β-Ionone is an important fragrance compound known for its floral, woody, and raspberry-like aroma. It is frequently used in perfumery and as a flavoring agent. β-Ionone has been studied for its potential health benefits, including antioxidant and anti-inflammatory activities. []

Relevance: β-Ionone shares a crucial structural similarity with 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane: the 2,6,6-trimethyl-1-cyclohexen-1-yl moiety. This common fragment suggests a potential synthetic relationship between the two compounds. The dioxane ring in 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane could be constructed from a precursor containing the β-ionone structure. []

4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Compound Description: This compound is an isomer of β-Ionone, differing in the position of the double bond within the cyclohexene ring. This isomer, like β-ionone, contributes to the aroma profile of various fruits and is used in the fragrance industry. []

Relevance: The structural similarity lies in the shared 2,6,6-trimethylcyclohexenylbutenone core structure. The difference between this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is the presence of a dioxane ring in the latter. This suggests that 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane may be synthesized through a route involving the modification or cyclization of a precursor bearing the 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one framework. []

4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol

Compound Description: This compound is a close analogue of 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one. The key difference is the replacement of the ketone group (C=O) with a hydroxyl group (C-OH) in the butenyl side chain. It is likely to possess similar sensory properties to the parent ketone and may contribute to the overall aroma of fruits where it is found. []

Relevance: This compound is structurally related to 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane through the shared 2,6,6-trimethylcyclohexenylethyl substructure. The difference lies in the presence of the dioxane ring and an additional methyl substituent on the dioxane ring in the target compound. This comparison points towards a potential synthetic connection where 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane could be derived from a compound with the 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol backbone through cyclization and methylation steps. []

(E)-3,7-Dimethyl-9-(exo-2-bicyclo[2.2.1]-heptyl)-2,4,6,8-nonatetraenoate

Compound Description: This compound is a synthetic analogue of retinoic acid, a vitamin A derivative. It was designed as a potential agent for the treatment and prevention of epithelial cancer. The modifications in this analogue, particularly the replacement of the β-ionylidene ring of retinoic acid with the exo-2-bicyclo[2.2.1]heptyl group, aimed to alter its metabolism and potentially reduce toxicity while retaining its anticancer activity. []

Relevance: The relevance of this compound lies in its classification as a retinoic acid analogue. Like (E)-3,7-dimethyl-9-(exo-2-bicyclo[2.2.1]-heptyl)-2,4,6,8-nonatetraenoate, compounds containing the 2,6,6-trimethyl-1-cyclohexen-1-yl moiety, such as 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, also fall under the broad category of retinoic acid analogues. These analogues often share structural similarities with retinoic acid, particularly in the hydrophobic tail region, and are investigated for their potential biological activities, including anticancer properties. []

Ethyl (E)-3,7-Dimethyl-9-(2,2,6-trimethylbicyclo[4.1.0]hept-1-yl)-2,4,6,8-nonatetraenoate

Compound Description: Similar to the previous compound, this molecule is also a synthetic analogue of retinoic acid, specifically designed to explore its potential in cancer treatment and prevention. The structural modifications, especially the incorporation of the 2,2,6-trimethylbicyclo[4.1.0]hept-1-yl group, are strategic alterations aimed at influencing the compound's metabolic pathway and potentially mitigating retinoid-associated toxicity. []

Relevance: The shared characteristic between this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane lies in their identity as retinoic acid analogues. The presence of bulky, hydrophobic groups, like the 2,6,6-trimethyl-1-cyclohexen-1-yl substituent in 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, is a common feature in retinoic acid analogues, often influencing their binding affinity for retinoid receptors and their overall pharmacological properties. []

(E)-1-(4-Carbethoxyphenyl)-2-methyl-4-(2,2,6-trimethylbicyclo[4.1.0]hept-1-yl)-1,3-butadiene

Compound Description: This compound represents another example of a synthetic retinoic acid analogue. The structural modifications, including the introduction of the 2,2,6-trimethylbicyclo[4.1.0]hept-1-yl group and the aromatic ring, are deliberate changes intended to modulate the molecule's interaction with retinoid receptors and its pharmacokinetic profile. []

Relevance: The link between this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane lies in their shared classification as retinoic acid analogues. The presence of cyclic structures within the hydrophobic tail, like the 2,6,6-trimethyl-1-cyclohexen-1-yl group in 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane and the bicyclic system in this analogue, highlights a common structural motif in this class of compounds. []

Ethyl (E)-3,7-Dimethyl-9-(3,3-ethano-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoate

Compound Description: This compound belongs to the family of synthetic retinoic acid analogues, designed and synthesized to investigate their potential as therapeutic agents, particularly for epithelial cancer. The modifications, notably the introduction of the 3,3-ethano-2,6,6-trimethyl-1-cyclohexen-1-yl group, represent strategic alterations aimed at improving the compound's pharmacological profile. []

Relevance: The connection between this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane stems from their common identity as retinoic acid analogues. The presence of the 2,6,6-trimethyl-1-cyclohexen-1-yl group, a key structural feature in both compounds, underscores the significance of this motif in the development of retinoic acid analogues. These analogues are often designed to fine-tune the biological activity and pharmacological properties of retinoic acid, potentially leading to more effective and safer therapeutic options. []

Ethyl (E)-9-(2-Norbornenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Compound Description: This compound is a synthetic analogue of retinoic acid, developed as part of research into potential chemopreventive agents against epithelial cancer. The modifications, specifically the incorporation of the 2-norbornenyl group, were implemented to modulate the compound's interaction with retinoid receptors and potentially enhance its therapeutic efficacy. []

Relevance: Both this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane belong to the class of retinoic acid analogues. These analogues, characterized by structural modifications to the retinoic acid backbone, are often investigated for their potential in cancer treatment and prevention. []

(E)-3,7-Dimethyl-9-(2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraenoic Acid

Compound Description: This compound is a synthetic analogue of retinoic acid, designed and synthesized to explore its potential as a chemopreventive agent against epithelial cancers. The structural modifications, including the incorporation of the 2-ethyl-6,6-dimethyl-1-cyclohexen-1-yl group, are aimed at optimizing the compound's pharmacological properties and therapeutic efficacy. []

Relevance: The common thread between this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is their classification as retinoic acid analogues. The presence of cyclic structures in the hydrophobic portion of these molecules, such as the 2,6,6-trimethyl-1-cyclohexen-1-yl group, is a recurring theme in retinoic acid analogue design, often influencing their binding affinity to retinoid receptors and their overall biological activity. []

(E)-1-(3-Acetoxyphenyl)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)hexa-1,3,5-triene

Compound Description: This compound is another synthetic analogue of retinoic acid. The specific structural modifications, including the introduction of the 3-acetoxyphenyl group and the triene system, are strategic alterations aimed at influencing the compound's interaction with biological targets and its pharmacological behavior. []

Relevance: This compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane share a common structural element: the 2,6,6-trimethyl-1-cyclohexen-1-yl group. This shared moiety is a key feature of many retinoic acid analogues and often plays a significant role in their interaction with retinoid receptors. []

(E)-5-[2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-1,3,5,7-tetraen-1-yl]tetrazole

Compound Description: This compound belongs to a series of synthetic retinoic acid analogues investigated for their potential use as chemopreventive agents, especially against epithelial cancers. The structural modifications, particularly the introduction of the tetrazole ring and the extended conjugated system, are designed to modulate the compound's pharmacokinetic properties and biological activity. []

Relevance: Similar to 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, this compound incorporates the 2,6,6-trimethyl-1-cyclohexen-1-yl group. This shared structural feature highlights the significance of this moiety in the design and development of retinoic acid analogues. These analogues are often synthesized and evaluated for their potential in cancer treatment and prevention. []

2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]propanedioic Acid

Compound Description: This compound, a dicarboxylic acid, shares a structural resemblance to 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, particularly in the 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl side chain. The presence of the carboxylic acid groups introduces additional functionality, potentially influencing its reactivity and biological properties. []

Relevance: Both this compound and 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane highlight the 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl motif as a potential pharmacophore. This structural similarity suggests that they might exhibit overlapping biological activities or target similar pathways. []

Properties

Product Name

2,4-Dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane

IUPAC Name

2,4-dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C17H30O2/c1-13-7-6-10-16(3,4)15(13)8-11-17(5)18-12-9-14(2)19-17/h14H,6-12H2,1-5H3

InChI Key

ZHGLUVRRFVQCDM-UHFFFAOYSA-N

SMILES

CC1CCOC(O1)(C)CCC2=C(CCCC2(C)C)C

Canonical SMILES

CC1CCOC(O1)(C)CCC2=C(CCCC2(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.